5-Chloro-3-(chlorosulfonyl)-2-methoxybenzyl acetate
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Overview
Description
3-[(Acetyloxy)methyl]-5-chloro-2-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C10H10Cl2O5S and a molecular weight of 313.16 g/mol This compound is known for its unique structure, which includes an acetyloxy group, a methoxy group, and a sulfonyl chloride group
Preparation Methods
The synthesis of 3-[(Acetyloxy)methyl]-5-chloro-2-methoxybenzenesulfonyl chloride typically involves multiple steps. One common method includes the acetylation of a precursor compound, followed by chlorination and sulfonylation reactions. The reaction conditions often require the use of specific reagents such as acetyl chloride, thionyl chloride, and methanesulfonic acid . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
3-[(Acetyloxy)methyl]-5-chloro-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents used in these reactions include bases like triethylamine, acids like hydrochloric acid, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.
Scientific Research Applications
3-[(Acetyloxy)methyl]-5-chloro-2-methoxybenzenesulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be used to modify biomolecules for various studies.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(Acetyloxy)methyl]-5-chloro-2-methoxybenzenesulfonyl chloride involves its functional groups. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful in modifying other molecules. The acetyloxy group can be hydrolyzed to release acetic acid, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 3-[(Acetyloxy)methyl]-5-chloro-2-methoxybenzenesulfonyl chloride include:
5-Chloro-2-methoxybenzenesulfonyl chloride: Lacks the acetyloxy group, making it less reactive in certain substitution reactions.
3-[(Acetyloxy)methyl]-2-methoxybenzenesulfonyl chloride:
2-Methoxybenzenesulfonyl chloride: Simplified structure with fewer functional groups, leading to different reactivity patterns.
The uniqueness of 3-[(Acetyloxy)methyl]-5-chloro-2-methoxybenzenesulfonyl chloride lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C10H10Cl2O5S |
---|---|
Molecular Weight |
313.15 g/mol |
IUPAC Name |
(5-chloro-3-chlorosulfonyl-2-methoxyphenyl)methyl acetate |
InChI |
InChI=1S/C10H10Cl2O5S/c1-6(13)17-5-7-3-8(11)4-9(10(7)16-2)18(12,14)15/h3-4H,5H2,1-2H3 |
InChI Key |
ZNXUDTJVQWYTDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C(=CC(=C1)Cl)S(=O)(=O)Cl)OC |
Origin of Product |
United States |
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